molecular formula C24H21N3O4 B2513401 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 849919-05-7

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No.: B2513401
CAS No.: 849919-05-7
M. Wt: 415.449
InChI Key: OOWGZKGUGRTIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound that features a pyrimidine ring substituted with amino, methoxyphenoxy, and benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes a series of substitutions and coupling reactions. Key steps may include:

    Nucleophilic substitution: Introduction of the amino group on the pyrimidine ring.

    Etherification: Attachment of the methoxyphenoxy group via an ether bond.

    Benzylation: Introduction of the benzyloxy group through a benzylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors or as a building block for advanced materials.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(methoxy)phenol
  • 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(ethoxy)phenol

Uniqueness

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity towards certain molecular targets.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-29-20-9-5-6-10-21(20)31-22-14-26-24(25)27-23(22)18-12-11-17(13-19(18)28)30-15-16-7-3-2-4-8-16/h2-14,28H,15H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWGZKGUGRTIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.